REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]1=[O:9].Cl[CH2:11][CH:12]=[CH:13][C:14]1[S:15][CH:16]=[C:17]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)[N:18]=1>CN(C=O)C>[F:25][C:22]1[CH:21]=[CH:20][C:19]([C:17]2[N:18]=[C:14]([CH:13]=[CH:12][CH2:11][N:3]3[CH:8]=[CH:7][CH:6]=[CH:5][C:4]3=[O:9])[S:15][CH:16]=2)=[CH:24][CH:23]=1 |f:0.1|
|
Name
|
|
Quantity
|
23.7 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
60.4 mg
|
Type
|
reactant
|
Smiles
|
N1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
92 mg
|
Type
|
reactant
|
Smiles
|
ClCC=CC=1SC=C(N1)C1=CC=C(C=C1)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for another 4 h and subsequently at 50° C. for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
After concentrating
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phases were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative HPLC (RP18, acetonitrile/water containing 0.1% TFA)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C=1N=C(SC1)C=CCN1C(C=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |